molecular formula C11H17N3O B8537409 1-Cyclohexylcarbamoyl-2-methylimidazole

1-Cyclohexylcarbamoyl-2-methylimidazole

Cat. No. B8537409
M. Wt: 207.27 g/mol
InChI Key: TXPVORFGFYALRJ-UHFFFAOYSA-N
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Patent
US04046773

Procedure details

To a 8 to 12° C. solution of 9.8 g. (0.12 mol.) of 2-methylimidazole in 100 ml. of water there are added 12.5 g. (0.1 mol.) of cyclohexylisocyanate, followed by 0.5 g. of triethylamine. Upon the addition of the triethylamine catalyst the reaction immediately sets in, and a precipitate start to separate. The reaction mixture is stirred at room temperature for 3 hours. Thereafter the separated product is filtered off, washed and dried. 16.4 g. (80.0%) of 1-cyclohexylcarbamoyl-2-methylimidazole are obtained; m.p.: 100°-102° C.
Quantity
0.12 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.O.[CH:8]1([N:14]=[C:15]=[O:16])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1>C(N(CC)CC)C>[CH:8]1([NH:14][C:15]([N:3]2[CH:4]=[CH:5][N:6]=[C:2]2[CH3:1])=[O:16])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
0.12 mol
Type
reactant
Smiles
CC=1NC=CN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.1 mol
Type
reactant
Smiles
C1(CCCCC1)N=C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 8 to 12° C.
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
to separate
FILTRATION
Type
FILTRATION
Details
Thereafter the separated product is filtered off
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CCCCC1)NC(=O)N1C(=NC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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